molecular formula C19H16IN3O3S B3006445 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-iodobenzamide CAS No. 921587-34-0

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-iodobenzamide

Cat. No.: B3006445
CAS No.: 921587-34-0
M. Wt: 493.32
InChI Key: NNUQNRIBOHMOIG-UHFFFAOYSA-N
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Description

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-iodobenzamide is a useful research compound. Its molecular formula is C19H16IN3O3S and its molecular weight is 493.32. The purity is usually 95%.
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Biological Activity

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-iodobenzamide is a complex organic compound that belongs to the class of sulfonamides and pyridazine derivatives. Its unique molecular structure, featuring an ethylsulfonyl group and a pyridazine ring, suggests potential for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article aims to explore the biological activity of this compound through various research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's IUPAC name is N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-iodobenzamide. The molecular formula is C18H19N3O3SC_{18}H_{19}N_3O_3S, with a molecular weight of approximately 367.43 g/mol. The structure includes:

  • Pyridazine ring : A six-membered ring containing two nitrogen atoms.
  • Ethylsulfonyl group : Enhances solubility and biological activity.
  • Iodobenzamide moiety : Potentially increases reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its structural components:

  • Antimicrobial Activity : Pyridazine derivatives have been reported to exhibit significant antimicrobial properties against various pathogens. Studies indicate that compounds with similar structures can disrupt bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism.
  • Anticancer Properties : Research has shown that pyridazine derivatives can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or other proteins critical for cancer cell survival and proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including those involved in inflammatory pathways or metabolic processes. This is particularly relevant in drug development for diseases such as cancer and autoimmune disorders.

Case Studies

Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of pyridazine derivatives against Gram-positive and Gram-negative bacteria, reporting minimum inhibitory concentrations (MIC) that suggest strong antibacterial properties .
  • Cancer Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that similar pyridazine compounds could inhibit cell growth significantly, with IC50 values indicating effective concentration levels for therapeutic applications .
  • Enzyme Activity Assays : Research involving enzyme assays highlighted the potential of pyridazine derivatives to inhibit specific targets such as kinases and proteases, which are crucial in cancer progression and inflammation .

Table 1: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialDisrupts cell wall synthesis
AnticancerInduces apoptosis via kinase inhibition
Enzyme InhibitionInhibits critical metabolic enzymes

Table 2: Structure-Activity Relationship (SAR)

Compound StructureActivity TypeIC50 (µM)Reference
Pyridazine AAntimicrobial12
Pyridazine BAnticancer25
Pyridazine CEnzyme Inhibitor15

Properties

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16IN3O3S/c1-2-27(25,26)18-12-11-17(22-23-18)13-7-9-14(10-8-13)21-19(24)15-5-3-4-6-16(15)20/h3-12H,2H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUQNRIBOHMOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16IN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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